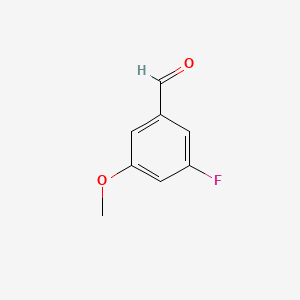

3-Fluoro-5-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKNUJGSSUDSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444937 | |

| Record name | 3-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699016-24-5 | |

| Record name | 3-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Fluoro-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3-Fluoro-5-methoxybenzaldehyde, a key building block in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the most common synthetic routes, including detailed experimental protocols and quantitative data to support researchers in their laboratory work.

Introduction

This compound is a substituted aromatic aldehyde whose structural motifs are of significant interest in medicinal chemistry. The presence of both a fluorine atom and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability to molecules incorporating this fragment. As such, reliable and efficient synthesis of this compound is crucial for the advancement of drug discovery programs. This guide will focus on the most practical and widely applicable methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved through the formylation of a suitable precursor. The two primary strategies involve:

-

Formylation via Organometallic Intermediates: This approach utilizes a Grignard or organolithium reagent derived from a halogenated precursor, which is then quenched with a formylating agent.

-

Vilsmeier-Haack Formylation: This method involves the direct formylation of an electron-rich aromatic ring using the Vilsmeier reagent.

This guide will elaborate on the synthesis starting from the commercially available precursor, 3-bromo-5-fluoroanisole, via an organometallic intermediate, which represents a common and effective strategy.

Synthesis from 3-Bromo-5-fluoroanisole

A prevalent and reliable method for the synthesis of this compound involves the use of 3-bromo-5-fluoroanisole as the starting material. This pathway proceeds through the formation of an organometallic intermediate (either a Grignard or organolithium reagent), which is subsequently reacted with a formylating agent such as N,N-dimethylformamide (DMF).

Pathway 1: Grignard Reaction

This pathway involves the formation of a Grignard reagent from 3-bromo-5-fluoroanisole, followed by formylation with DMF.

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol: Grignard Reaction

A general procedure for the Grignard reaction is as follows:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction. A solution of 3-bromo-5-fluoroanisole in anhydrous THF is then added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux.

-

Formylation: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the mixture is stirred for several hours at room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Pathway 2: Lithiation

An alternative organometallic approach involves a lithium-halogen exchange to form an organolithium intermediate, which is then formylated.

Caption: Lithiation pathway for the synthesis of this compound.

Experimental Protocol: Lithiation

A general procedure for the lithiation reaction is as follows:

-

Lithium-Halogen Exchange: A solution of 3-bromo-5-fluoroanisole in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The reaction is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.

-

Formylation: Anhydrous DMF is added dropwise to the cooled solution of the organolithium reagent. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for the Grignard reaction pathway.

Quantitative Data Summary

While specific yields for the direct synthesis of this compound are not extensively reported in readily available literature, the following table provides representative yields for analogous formylation reactions of substituted bromoanisoles, which can be considered indicative of the expected efficiency of these pathways.

| Starting Material | Reaction Pathway | Formylating Agent | Solvent | Typical Yield (%) |

| Substituted Bromoanisole | Grignard Reaction | DMF | THF | 60-80 |

| Substituted Bromoanisole | Lithiation | DMF | THF | 65-85 |

Note: Yields are highly dependent on reaction conditions, purity of reagents, and the specific substrate. The values presented are for general guidance and may require optimization for the specific synthesis of this compound.

Vilsmeier-Haack Formylation: An Alternative Approach

The Vilsmeier-Haack reaction is another powerful method for the formylation of electron-rich aromatic compounds. This reaction typically employs a Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Caption: Vilsmeier-Haack reaction workflow for the formylation of 1-fluoro-3-methoxybenzene.

Experimental Protocol: Vilsmeier-Haack Reaction

A general protocol for the Vilsmeier-Haack formylation is as follows:

-

Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring.

-

Formylation: The electron-rich aromatic substrate (in this case, 1-fluoro-3-methoxybenzene would be a plausible starting material) is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated for several hours.

-

Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium acetate). The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or distillation.

Conclusion

The synthesis of this compound can be effectively achieved through several established organic transformations. The choice of the optimal pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. The organometallic routes starting from 3-bromo-5-fluoroanisole offer a reliable and high-yielding approach. The Vilsmeier-Haack reaction presents a viable alternative, particularly for large-scale synthesis. The experimental protocols and data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of the described conditions may be necessary to achieve the desired yield and purity for specific applications.

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-methoxybenzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. This document summarizes its key physical and chemical characteristics, offers a detailed experimental protocol for a plausible synthetic route, and includes mandatory visualizations to illustrate the synthetic workflow.

Core Physicochemical Properties

This compound, with the CAS number 699016-24-5, is a monosubstituted benzaldehyde derivative. Its chemical structure, featuring a fluorine atom and a methoxy group at the meta positions relative to the aldehyde, imparts unique electronic properties that are of interest in the design of novel molecules.[1][2]

Data Summary

A compilation of the available quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| CAS Number | 699016-24-5 | [1] |

| Melting Point | 24-29 °C | [3] |

| 30-40 °C | [2] | |

| Boiling Point | 216 °C at 760 mmHg | [1] |

| Density | 1.192 g/cm³ | [1] |

| Flash Point | 82 °C | [3] |

| Appearance | Faint yellow fused solid | [3] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8-10.0 ppm), the methoxy group protons (around 3.8-3.9 ppm), and the aromatic protons. The aromatic region would display complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-195 ppm). The aromatic carbons will show signals influenced by the electron-withdrawing fluorine and electron-donating methoxy substituents, with carbon-fluorine coupling being observable.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group around 1700 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic ring and aldehyde, C-O stretching of the methoxy group, and C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization would show a molecular ion peak (M+) at m/z 154. Subsequent fragmentation would likely involve the loss of a hydrogen atom (M-1), the formyl group (M-29), and other characteristic fragments.

Experimental Protocols: A Plausible Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the synthesis of substituted benzaldehydes is the formylation of a corresponding substituted benzene derivative. A plausible route to this compound is the formylation of 1-fluoro-3-methoxybenzene. The following is a detailed methodology for this transformation using a Vilsmeier-Haack reaction.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

1-Fluoro-3-methoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-fluoro-3-methoxybenzene in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash them sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

References

An In-depth Technical Guide to 3-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-methoxybenzaldehyde, a key building block in organic synthesis, particularly relevant to medicinal chemistry and drug development. This document details its chemical and physical properties, a representative synthesis protocol, and expected analytical characterization data.

Core Compound Information

Structure and Identification

This compound is an aromatic aldehyde featuring a benzene ring substituted with a fluorine atom, a methoxy group, and a formyl group at positions 3, 5, and 1, respectively.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 699016-24-5 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| SMILES | COC1=CC(C=O)=CC(F)=C1 |

| InChI Key | IBKNUJGSSUDSSJ-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Physical Form | Solid or liquid |

| Boiling Point | 216.07 °C at 760 mmHg |

| Density | 1.192 g/cm³ |

| Flash Point | 82.30 °C |

Synthesis of this compound

Proposed Synthetic Pathway

The diagram below illustrates the proposed two-step Vilsmeier-Haack reaction for the synthesis of this compound.

Caption: Proposed synthetic pathway for this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-Fluoro-3-methoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.) and cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Aromatic Formylation: Dissolve 1-fluoro-3-methoxybenzene (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash successively with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[1][2]

Analytical Characterization (Predicted)

As experimental spectra for this compound are not widely published, the following data is predicted based on the analysis of its structure and comparison with similar compounds.[3][4]

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons, as well as the methoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.95 | s | 1H | Aldehyde (-CHO) |

| ~7.40 | d | 1H | Aromatic H |

| ~7.20 | d | 1H | Aromatic H |

| ~6.90 | t | 1H | Aromatic H |

| ~3.85 | s | 3H | Methoxy (-OCH₃) |

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | Aldehyde Carbonyl (C=O) |

| ~164.0 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~161.0 | C-OCH₃ |

| ~138.0 | C-CHO |

| ~115.0 (d) | Aromatic CH |

| ~112.0 (d) | Aromatic CH |

| ~108.0 (d) | Aromatic CH |

| ~56.0 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1150 | Strong | C-F stretch |

| ~1030 | Medium | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ |

| 153 | [M-H]⁺ |

| 125 | [M-CHO]⁺ |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, making this compound a desirable starting material for the development of novel pharmaceuticals. Its aldehyde group provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic rings.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Spectroscopic Analysis of 3-Fluoro-5-methoxybenzaldehyde: A Technical Guide

Introduction

3-Fluoro-4-methoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The presence of the fluoro and methoxy substituents on the benzene ring influences the electron distribution and, consequently, the chemical and physical properties of the molecule. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This guide presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Fluoro-4-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3-Fluoro-4-methoxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | Aldehyde (-CHO) |

| 7.65 | dd | 1H | Ar-H |

| 7.58 | d | 1H | Ar-H |

| 7.18 | t | 1H | Ar-H |

| 3.95 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 3-Fluoro-4-methoxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | Aldehyde (C=O) |

| 156.0 (d) | Ar-C-F |

| 149.0 | Ar-C-OCH₃ |

| 129.5 | Ar-C |

| 127.0 | Ar-CH |

| 115.5 (d) | Ar-CH |

| 113.0 | Ar-CH |

| 56.5 | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Fluoro-4-methoxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 2830-2810, 2730-2710 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| 1700-1680 | Strong | Carbonyl (C=O) Stretch |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |

| 1200-1100 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 3-Fluoro-4-methoxybenzaldehyde (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 153 | High | [M-H]⁺ |

| 125 | Medium | [M-CHO]⁺ |

| 111 | Medium | [M-CHO-CH₂]⁺ |

| 97 | Medium | [M-CO-OCH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

3-Fluoro-4-methoxybenzaldehyde sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flask and micropipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-Fluoro-4-methoxybenzaldehyde sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Instrument Setup: The NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are typical parameters.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

3-Fluoro-4-methoxybenzaldehyde sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Methanol or isopropanol for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 3-Fluoro-4-methoxybenzaldehyde sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 or 32 scans are generally sufficient.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., with methanol or isopropanol) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

3-Fluoro-4-methoxybenzaldehyde sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

-

Suitable solvent (e.g., dichloromethane or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

-

GC-MS Setup:

-

The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The oven temperature program is set to ensure good separation from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.

-

The MS is operated in EI mode, typically at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The molecules are separated by the GC and then introduced into the MS, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an aromatic aldehyde like 3-Fluoro-4-methoxybenzaldehyde.

Caption: General workflow for the spectroscopic analysis of aromatic aldehydes.

Determining the Solubility of 3-Fluoro-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzaldehyde is an aromatic aldehyde whose physicochemical properties, particularly its solubility in various organic solvents, are crucial for its application in pharmaceutical synthesis, agrochemical development, and materials science. Understanding the solubility of this compound is fundamental for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addressing the current lack of specific quantitative data in publicly available literature.

Physicochemical Properties of this compound and Related Isomers

A summary of the known physical and chemical properties of this compound and its related isomers is presented below. This data is essential for understanding its potential solubility behavior based on the principle of "like dissolves like."

| Property | This compound | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | 3-Fluoro-4-methoxybenzaldehyde |

| Molecular Formula | C₈H₇FO₂ | C₈H₇FO₃[1] | C₈H₇FO₂[2] |

| Molecular Weight | 154.14 g/mol [3] | 170.14 g/mol [1] | 154.14 g/mol [2][4] |

| Appearance | Solid (form)[4] | Brown Solid[5] | Off-white Solid[6] |

| Melting Point | Not available | 114-118 °C[1] | 30-35 °C[6] |

| Boiling Point | 216 °C[3] | Not available | > 113 °C (Flash Point)[6] |

| Density | 1.192 g/cm³[3] | Not available | Not available |

| CAS Number | 699016-24-5[3] | 79418-78-3[1] | 351-54-2[2][4] |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound in common organic solvents.

Qualitative Solubility Analysis

This initial screening provides a rapid assessment of solubility in a range of solvents, which can inform the selection of solvents for quantitative analysis.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a variety of common organic solvents.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

-

For a more detailed qualitative analysis, the tests can be extended to include aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to understand the acidic or basic nature of the compound.[7]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Glass flasks or vials with airtight stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[8][9]

-

Equilibration: Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the flasks for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Subsequently, carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter compatible with the solvent.[10]

-

Analysis:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[9][11]

-

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to determine the solubility of this compound in common organic solvents. By following the detailed qualitative and quantitative experimental protocols, users can generate reliable solubility data that is essential for the effective use of this compound in various scientific and industrial applications. The provided workflow diagram offers a clear and systematic approach to this experimental process.

References

- 1. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 3-氟-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. csub.edu [csub.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

Navigating the Synthesis and Supply of 3-Fluoro-5-methoxybenzaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, 3-Fluoro-5-methoxybenzaldehyde (CAS No. 699016-24-5) presents itself as a valuable, albeit specialized, building block in the landscape of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and outlines a plausible synthetic pathway, addressing the nuances of its procurement and application in research settings.

This fluorinated aromatic aldehyde is noted for its utility in creating complex molecular architectures, particularly in the development of central nervous system (CNS) agents and antidepressants.[1] The strategic placement of the fluoro and methoxy groups on the benzaldehyde ring allows for selective derivatization, enhancing properties such as metabolic stability and membrane permeability in target bioactive molecules.[1]

Commercial Availability and Supplier Landscape

While not as readily available as some of its isomers, this compound is offered by a number of specialized chemical suppliers. Purity levels for commercially available batches are typically in the range of 97% to 98%. Researchers looking to procure this compound can source it from companies such as Alfa Chemistry, abcr Gute Chemie, Sigma-Aldrich (through its Synthonix catalog), Chemicalbridge, AChemBlock, and Halochem. Given its more specialized nature, lead times for delivery may be longer compared to more common reagents.[2][3][4][5][6]

Physicochemical and Safety Data

A clear understanding of the compound's properties is crucial for its handling, storage, and application in experimental work. The table below summarizes the key quantitative data available from various suppliers.

| Property | Value | Source |

| CAS Number | 699016-24-5 | Alfa Chemistry, abcr Gute Chemie, et al.[2] |

| Molecular Formula | C₈H₇FO₂ | Alfa Chemistry, AChemBlock[2][5] |

| Molecular Weight | 154.14 g/mol | Alfa Chemistry, Halochem[2][6] |

| Purity | 97% - 98% | abcr Gute Chemie, AChemBlock, Halochem[5][6] |

| Appearance | Solid or Liquid | Sigma-Aldrich[3] |

| Boiling Point | 216.065 °C at 760 mmHg | Alfa Chemistry[2] |

| Density | 1.192 g/cm³ | Alfa Chemistry[2] |

| Flash Point | 82.299 °C | Alfa Chemistry[2] |

| Storage | Refrigerator, under inert gas | Sigma-Aldrich, Chemicalbridge[3][4] |

Safety and Handling

Based on the available hazard statements, this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis and Experimental Protocols

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for yield and purity.

-

Reaction Setup: To a solution of 3,5-difluorobenzaldehyde in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications and Logical Workflow in Drug Discovery

While specific signaling pathways involving this compound are not documented, its application in medicinal chemistry as a building block follows a well-established workflow in drug discovery. The diagram below illustrates the logical progression from a chemical intermediate to a potential drug candidate.

Caption: Logical workflow of a building block in drug discovery.

This workflow highlights the role of this compound as a starting point for generating a library of novel compounds. These derivatives would then undergo high-throughput screening to identify "hits" with desired biological activity. Subsequent lead optimization would further refine the chemical structure to improve efficacy and safety, ultimately leading to a preclinical drug candidate.

References

- 1. This compound [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 699016-24-5 [sigmaaldrich.cn]

- 4. This compound,699016-24-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. This compound 98% | CAS: 699016-24-5 | AChemBlock [achemblock.com]

- 6. halochem.com [halochem.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 3-Fluoro-5-methoxybenzaldehyde. While direct experimental data for this specific isomer is limited in publicly available literature, this document leverages established principles of organic chemistry and data from closely related isomers to predict its reactivity profile. The guide details the anticipated electronic effects of the fluoro and methoxy substituents on the aldehyde's electrophilicity, outlines its expected behavior in key synthetic transformations, and provides detailed experimental protocols for its use in common aldehyde reactions. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.

Molecular Structure and Electronic Profile

This compound possesses a unique substitution pattern that dictates the reactivity of its aldehyde group. The fluorine atom at the 3-position and the methoxy group at the 5-position exert opposing electronic effects.

-

Fluorine (3-position): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon. Its mesomeric effect (+M) is generally weaker than its inductive effect.

-

Methoxy Group (5-position): The methoxy group exhibits a weak electron-withdrawing inductive effect (-I) but a strong electron-donating mesomeric effect (+M) through resonance.

The position of these substituents, both meta to the aldehyde group, means their resonance effects on the carbonyl carbon are minimal. Therefore, the dominant influence on the aldehyde's reactivity will be the inductive effects. The combined -I effects of both the fluorine and methoxy groups are expected to render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following table summarizes the expected spectroscopic data based on analysis of its isomers, such as 3-Fluoro-4-methoxybenzaldehyde and 3-methoxybenzaldehyde.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): ~9.9 ppm (singlet).Aromatic Protons: Three distinct signals in the aromatic region (~6.8-7.5 ppm), likely appearing as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.Methoxy Protons (OCH₃): ~3.8 ppm (singlet). |

| ¹³C NMR | Carbonyl Carbon (C=O): ~191-193 ppm.Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm). The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings.Methoxy Carbon (OCH₃): ~55-56 ppm. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, expected to be around -110 to -115 ppm (relative to CFCl₃). The signal will likely appear as a triplet of triplets due to coupling with the two ortho and one para protons. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1700-1710 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.C-O Stretch (Methoxy): A strong band around 1250-1280 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region. |

Reactivity of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in this compound suggests it will be a reactive substrate in a variety of nucleophilic addition reactions.

Nucleophilic Addition Reactions

The aldehyde group is expected to readily undergo attack by common nucleophiles.

Caption: General workflow for nucleophilic addition.

Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes. This compound is expected to react efficiently with phosphorus ylides.

Caption: Key steps of the Wittig reaction.

Experimental Protocol: Wittig Reaction

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 equivalents) dropwise. Allow the resulting mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Grignard Reaction

The reaction with Grignard reagents will produce secondary alcohols. The increased electrophilicity of the aldehyde should facilitate this reaction.

Caption: Formation of a secondary alcohol via Grignard reaction.

Experimental Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Addition of Grignard Reagent: Cool the solution to 0 °C and add the Grignard reagent (1.1-1.2 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.

Knoevenagel Condensation

This condensation with active methylene compounds is expected to proceed efficiently, catalyzed by a weak base, to form α,β-unsaturated products.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), malononitrile (1.0 equivalent), and a catalytic amount of piperidine or ammonium acetate (0.1 equivalents) in ethanol.

-

Reaction Progression: Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Reductive Amination

The formation of an imine followed by reduction is a key method for amine synthesis. The electrophilic nature of the aldehyde should favor imine formation.

Caption: Two-step process of reductive amination.

Experimental Protocol: Direct Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents). Stir for 20-30 minutes, then add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) in one portion.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amine product by flash column chromatography.

Quantitative Data for Analogous Reactions

The following table summarizes typical yields for the reactions discussed, using structurally similar benzaldehydes. These values can serve as a benchmark for what to expect when using this compound.

| Reaction | Analogous Aldehyde | Reagents | Yield (%) |

| Wittig Reaction | 3-Hydroxybenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF | ~90% |

| Grignard Reaction | 3,5-Difluorobenzaldehyde | Phenylmagnesium bromide, THF | High |

| Knoevenagel Condensation | 3,5-Dimethoxybenzaldehyde | Malononitrile, Ammonium Acetate, Ethanol | High |

| Reductive Amination | p-Methoxybenzaldehyde | n-Butylamine, H₂, Co-catalyst | 72-96% |

Conclusion

This compound is a promising substrate for a range of organic transformations. The electronic properties conferred by the fluoro and methoxy substituents render the aldehyde group highly susceptible to nucleophilic attack, suggesting its utility in constructing complex molecular architectures. The protocols and predictive data presented in this guide offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. Further experimental validation is encouraged to establish the precise reactivity and optimize reaction conditions for specific applications.

An In-depth Technical Guide to the Electronic Effects of Fluorine and Methoxy Groups in 3-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a highly electronegative fluorine atom and an electron-donating methoxy group at the meta positions relative to the aldehyde, creates a complex electronic environment that profoundly influences its reactivity and potential as a synthetic building block. This technical guide provides a comprehensive analysis of the electronic effects of the fluorine and methoxy substituents in this molecule, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the underlying principles.

Theoretical Analysis of Electronic Effects

The electronic properties of this compound are dictated by the interplay of inductive and resonance effects of the fluorine and methoxy substituents.

2.1. Inductive Effect (-I)

Both fluorine and the oxygen of the methoxy group are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bonds. This is known as the negative inductive effect (-I). Fluorine is the most electronegative element, and its -I effect is significantly stronger than that of the methoxy group. This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its electron density.

2.2. Resonance Effect (+M)

Both fluorine and the methoxy group possess lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This is the positive mesomeric or resonance effect (+M). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. The methoxy group is a strong +M donor, while the +M effect of fluorine is weaker due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine.

2.3. Overall Electronic Influence

In this compound, the fluorine and methoxy groups are meta to the aldehyde functionality. At the meta position, the resonance effect is not directly transmitted. Therefore, the electronic influence of these substituents is primarily governed by their inductive effects. However, their ability to donate electron density via resonance still influences the overall electron distribution within the ring.

The aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects. The presence of the fluorine atom further deactivates the ring through its strong -I effect. Conversely, the methoxy group, despite its -I effect, can partially counteract this deactivation at certain positions due to its +M effect influencing the overall electron density. The net effect is a complex pattern of electron distribution that dictates the regioselectivity of further chemical transformations.

Quantitative Data on Electronic Effects

The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[1][2][3]

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Fluoro (-F) | meta | +0.34 | Electron-withdrawing |

| Methoxy (-OCH3) | meta | +0.12 | Electron-withdrawing |

Table 1: Hammett Constants for meta-Substituted Fluoro and Methoxy Groups.

The positive values for both meta-fluoro and meta-methoxy substituents indicate that at this position, both groups act as electron-withdrawing groups, primarily through their inductive effects.

Experimental Protocols

4.1. Spectroscopic Characterization (Predicted)

Due to the limited availability of specific experimental data for this compound, the following are predicted spectroscopic characteristics based on data from closely related compounds such as 3-methoxybenzaldehyde.[4]

4.1.1. 1H NMR Spectroscopy

-

Aldehyde Proton (CHO): Expected to be a singlet around δ 9.9 ppm.

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-7.8 ppm). The proton between the fluorine and methoxy groups will likely appear as a triplet, while the other two protons will be doublets or doublet of doublets, with coupling constants influenced by both fluorine and the adjacent protons.

-

Methoxy Protons (OCH3): A sharp singlet is expected around δ 3.8 ppm.

4.1.2. 13C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Expected to appear around δ 192 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and para to the fluorine will also exhibit smaller C-F couplings. The chemical shifts will be influenced by the combined electronic effects of all three substituents.

-

Methoxy Carbon (OCH3): A signal is expected around δ 55 ppm.

4.1.3. Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm-1.

-

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching bands are expected around 3000-3100 cm-1, and the aldehyde C-H stretch will appear as two weak bands around 2720 and 2820 cm-1.

-

C-O Stretch (Methoxy): A strong, characteristic band is expected around 1200-1275 cm-1 (asymmetric) and a weaker band around 1000-1075 cm-1 (symmetric).

-

C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm-1.

4.2. Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings.[5][6][7][8][9] The following is a detailed protocol for the synthesis of this compound starting from 1-fluoro-3-methoxybenzene.

Materials:

-

1-Fluoro-3-methoxybenzene

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (saturated aqueous solution)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Dissolve 1-fluoro-3-methoxybenzene (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Conclusion

The electronic landscape of this compound is a delicate balance of competing inductive and resonance effects from its substituents. The strong electron-withdrawing nature of the fluorine atom, combined with the meta-directing influence of all three functional groups, creates a unique platform for further chemical modifications. This guide has provided a detailed overview of these electronic effects, supported by quantitative data and practical experimental guidance. A thorough understanding of these principles is essential for leveraging the full potential of this compound in the design and synthesis of novel molecules for pharmaceutical and other applications.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Hammett Substituent Constants | springerprofessional.de [springerprofessional.de]

- 3. pharmacy180.com [pharmacy180.com]

- 4. rsc.org [rsc.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack reaction [chemeurope.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

In-depth Technical Guide on the Role of 3-Fluoro-5-methoxybenzaldehyde as a Chemical Intermediate

General supplier information suggests its potential utility as a key intermediate in the synthesis of central nervous system (CNS) agents and antidepressants. It is also proposed as a building block in medicinal chemistry for constructing fluorinated aromatic compounds, which can enhance metabolic stability and membrane permeability of drug candidates. However, specific examples, peer-reviewed studies, or patents demonstrating these applications for 3-Fluoro-5-methoxybenzaldehyde are not publicly accessible.

Due to the lack of specific data for this compound, this guide will instead provide an overview of the role of closely related and well-documented isomers. This information is intended to provide a contextual understanding of how a compound like this compound could potentially be utilized, based on the known applications of its structural analogs.

It is crucial to emphasize that the following data and experimental protocols do not apply to this compound but to the specified isomers.

The Role of Related Isomers as Chemical Intermediates

Fluorinated and methoxylated benzaldehyde derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

General Reactivity

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:

-

Reductive amination: To form substituted benzylamines.

-

Wittig reaction: To form substituted styrenes.

-

Aldol condensation: To form chalcones and other α,β-unsaturated ketones.

-

Oxidation: To form benzoic acids.

-

Reduction: To form benzyl alcohols.

The fluorine and methoxy substituents on the aromatic ring direct the regioselectivity of electrophilic aromatic substitution reactions and modulate the reactivity of the aldehyde group.

Case Study: Synthesis of a Hypothetical Bioactive Scaffold

To illustrate the potential synthetic utility of a fluorinated methoxybenzaldehyde, a hypothetical workflow for the synthesis of a substituted isoquinoline, a common scaffold in CNS-active compounds, is presented below. This workflow is based on general synthetic methodologies and does not represent a specific, documented synthesis from this compound.

Caption: Hypothetical synthesis of a tetrahydroisoquinoline scaffold.

Conclusion

While this compound is commercially available and noted by suppliers for its potential in pharmaceutical synthesis, a significant gap exists in the public scientific domain regarding its specific applications. There is a lack of detailed experimental procedures, quantitative data, and documented use as an intermediate in the synthesis of named bioactive compounds. Researchers and drug development professionals interested in this specific isomer would likely need to engage in exploratory synthesis and biological screening to establish its utility. The information available for its structural isomers, however, underscores the potential of this class of compounds as valuable building blocks in the development of new therapeutic agents. Further research and publication are necessary to fully elucidate the role of this compound as a chemical intermediate.

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-5-methoxybenzaldehyde in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] 3-Fluoro-5-methoxybenzaldehyde is a valuable building block, and its functionalization via Suzuki coupling offers a direct route to a diverse range of substituted biaryl aldehydes, which are versatile intermediates for further synthetic transformations. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can influence the reactivity of the aromatic ring, making the selection of an appropriate catalytic system crucial for achieving high yields and selectivity.

These application notes provide a comprehensive guide for utilizing this compound in Suzuki coupling reactions. While specific literature for this exact substrate is not abundant, the following protocols are based on well-established methodologies for similar substituted aryl halides and are intended to serve as a robust starting point for reaction development and optimization.[4]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][5] The catalytic cycle, a well-established mechanism, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[3][6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Proposed Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which is an aryl bromide or iodide (assuming the halide is at a position amenable to coupling), a range of conditions can be explored.

Data Presentation: General Reaction Parameters

| Parameter | Recommended Reagents/Conditions | Typical Concentration/Loading | Notes |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ | 1-5 mol% | Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[7] |

| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos), PPh₃, P(t-Bu)₃ | 1-2 equivalents relative to Palladium | Bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides and electron-rich aryl bromides.[4][7] |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | 1.1-1.5 equivalents | Pinacol esters can offer enhanced stability and are less prone to protodeboronation. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2-3 equivalents | The choice of base can significantly impact the reaction rate and yield.[2] K₃PO₄ is often a good starting point. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | - | Degassing the solvent is crucial to prevent oxidation of the palladium catalyst. A mixture of an organic solvent and water is commonly used.[4] |

| Temperature | 80-120 °C | - | The reaction temperature will depend on the solvent and the reactivity of the coupling partners. |

| Reaction Time | 2-24 hours | - | Reaction progress should be monitored by TLC or LC-MS.[4] |

Experimental Protocols

The following are proposed protocols for the Suzuki coupling of this compound with a generic arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is a robust starting point for many Suzuki couplings and employs a common palladium precursor and a highly effective Buchwald ligand.

Materials:

-

This compound (assuming a halide at a reactive position, 1.0 mmol, 1 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

-

Degassed 1,4-dioxane (4 mL)

-

Degassed water (1 mL)

Procedure:

-

To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane and degassed water to the vial.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]

Protocol 2: General Procedure using Pd₂(dba)₃ and XPhos

This protocol utilizes a different palladium source and another highly active Buchwald ligand, which can be effective for more challenging substrates.

Materials:

-

This compound (assuming a halide at a reactive position, 1.0 mmol, 1 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.

-

Add anhydrous, degassed toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[4]

-

Follow steps 6-10 from Protocol 1 for the workup and purification of the product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up a Suzuki coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds from this compound. The protocols and conditions outlined in these application notes provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes. Optimization of the catalyst, ligand, base, and solvent system for each specific arylboronic acid coupling partner is recommended to achieve the best results. Careful monitoring of the reaction progress and rigorous purification of the final product are essential for obtaining the desired compounds in high purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]

- 7. reddit.com [reddit.com]

Application Notes: 3-Fluoro-5-methoxybenzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzaldehyde is a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. The presence of both a fluorine atom and a methoxy group on the benzaldehyde ring imparts unique electronic properties and offers multiple reaction sites, making it an attractive precursor for constructing complex molecular architectures. The strategic incorporation of a fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, properties that are highly desirable in drug discovery.[1] This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds using this compound as a starting material.

I. Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] They are readily synthesized through a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.

Application Note:

This protocol outlines the synthesis of a chalcone derivative from this compound and a substituted acetophenone. The resulting α,β-unsaturated ketone can be further modified to generate various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates and yields.

Experimental Protocol:

Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-fluoro-5-methoxyphenyl)prop-2-en-1-one

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (20 mL).

-

Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40%, 5 mL).

-

Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL). A yellow solid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Drying and Characterization: Dry the product in a vacuum oven. The pure chalcone can be obtained by recrystallization from ethanol. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Synthesis of Pyrimidine Derivatives via Biginelli Reaction